molecular formula C22H23N3O3 B10880225 1-(3-methoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(3-methoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B10880225
M. Wt: 377.4 g/mol
InChI Key: PZSPJUCRSISKDJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, an indole moiety, and a pyrrolidine-2,5-dione core

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde, 5-methylindole, and pyrrolidine-2,5-dione.

    Step 1: The 3-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride to form an intermediate.

    Step 2: The intermediate is then reacted with 5-methylindole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen interference.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrrolidine-2,5-dione using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine:

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting neurological or oncological pathways.

Industry:

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine-2,5-dione core can mimic peptide bonds, allowing it to inhibit proteases. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
  • 1-(3-Methoxyphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Uniqueness:

  • The presence of the 5-methyl group on the indole ring distinguishes it from other similar compounds, potentially altering its binding affinity and specificity.
  • The combination of the methoxyphenyl and indole moieties provides a unique pharmacophore that can interact with multiple biological targets.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23N3O3/c1-14-6-7-19-18(10-14)15(13-24-19)8-9-23-20-12-21(26)25(22(20)27)16-4-3-5-17(11-16)28-2/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3

InChI Key

PZSPJUCRSISKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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